4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
Description
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Biphenyl group | C₁₂H₁₀ |
| Pinacol boronate | C₆H₁₂BO₂ |
| Aldehyde group | CHO |
| Total | C₁₉H₂₁BO₃ |
Compared to simpler boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , C₁₃H₁₇BO₃ ), the biphenyl extension increases molecular weight by 76 g/mol, influencing its crystallinity and reactivity.
Crystallographic and Conformational Studies
While direct X-ray crystallographic data for this compound is limited, related biphenylboronic esters exhibit planar geometries due to conjugation between the aromatic rings and the boronate group. Key insights include:
- Biphenyl Dihedral Angles : In analogous structures, the dihedral angle between the two benzene rings ranges from 0° to 30° , favoring coplanarity for π-π stacking .
- Boronate Geometry : The dioxaborolane ring adopts a near-planar conformation, with B–O bond lengths of 1.35–1.38 Å , typical for tricoordinate boron .
- Hydrogen Bonding : The aldehyde group may participate in weak intermolecular hydrogen bonds (C–H···O), influencing crystal packing .
Table 2: Structural Parameters in Related Compounds
| Parameter | Value in Analogous Compounds |
|---|---|
| B–O bond length | 1.35–1.38 Å |
| C–B bond length | 1.55–1.59 Å |
| Dihedral angle (biphenyl) | 0°–30° |
The melting point (140.4–141.4°C ) suggests a highly ordered crystalline lattice, consistent with rigid biphenyl and boronate groups.
Comparative Analysis with Related Biphenylboronic Esters
This compound differs from other biphenylboronic esters in functional group placement and electronic effects:
Table 3: Comparison with Key Analogues
Key distinctions:
- Aldehyde Functionality : Enables condensation reactions (e.g., Schiff base formation) absent in non-aldehydic analogues.
- Extended Conjugation : The biphenyl system enhances electronic delocalization compared to single-ring derivatives, red-shifting absorption spectra .
- Steric Effects : The para-substituted boronate minimizes steric hindrance, improving reactivity in cross-coupling reactions .
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURICVYXHOKAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Boronate Ester on Biphenyl
- Starting from a biphenyl derivative bearing a halogen (usually bromine or iodine) at the 4'-position, the boronate ester is introduced by a Miyaura borylation reaction.
- This reaction involves the palladium-catalyzed coupling of the aryl halide with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate or potassium carbonate.
- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4.
- Solvents such as dioxane or tetrahydrofuran (THF) are commonly used, and the reaction is conducted under an inert atmosphere (argon or nitrogen) at elevated temperatures (80–100 °C).
Step 2: Introduction of the Aldehyde Group
- The aldehyde group is introduced at the 4-position of the other phenyl ring either before or after the borylation step, depending on the synthetic route.
- Common methods include formylation reactions such as the Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF (dimethylformamide).
- Alternatively, the aldehyde can be introduced by oxidation of a methyl group or by selective lithiation and formylation.
Detailed Preparation Methods
| Method Number | Description | Key Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Miyaura Borylation of 4-Bromo-[1,1'-biphenyl]-4-carbaldehyde | Pd-catalyzed coupling of 4-bromo-biphenyl-4-carbaldehyde with B2Pin2 | Pd(dppf)Cl2 (2–5 mol%), B2Pin2 (1.2 eq), KOAc (3 eq), dioxane, 80–90 °C, 12–24 h, inert atmosphere | Direct borylation on aldehyde-substituted biphenyl; moderate to high yields reported |
| 2. Sequential Synthesis: Borylation then Formylation | First prepare 4-bromo-4'-boronate biphenyl, then formylate the other ring | Step 1: Pd-catalyzed borylation as above; Step 2: Formylation via lithiation (n-BuLi) at 4-position, quench with DMF | Allows precise control of aldehyde position; requires careful handling of organolithium reagents |
| 3. Formylation then Borylation | Start with 4-formylbiphenyl, then brominate and borylate | Step 1: Formylation of biphenyl; Step 2: Bromination at 4'-position; Step 3: Pd-catalyzed borylation | May require protection of aldehyde group during bromination and borylation |
| 4. Alternative Borylation with Boronic Acid Derivatives | Use boronic acid or boronate esters as starting materials, coupling with halogenated biphenyl aldehydes | Suzuki coupling conditions with Pd catalysts, bases like Na2CO3, solvents like toluene/water | Useful for scaling up and diversifying substituents |
Research Findings and Optimization Insights
- Catalyst and Base Selection: Pd(dppf)Cl2 is preferred for its stability and efficiency in borylation of aryl halides with sensitive functional groups like aldehydes. Potassium acetate is a mild base that minimizes side reactions.
- Solvent Effects: Polar aprotic solvents such as dioxane and THF enhance solubility and reaction rates. Water co-solvent systems can sometimes improve yields in Suzuki-type couplings.
- Temperature and Time: Elevated temperatures (80–100 °C) and prolonged reaction times (12–24 hours) are typical to achieve high conversion.
- Protecting Groups: Aldehyde groups may be sensitive to basic or nucleophilic conditions; in some protocols, aldehydes are protected as acetals during borylation and deprotected afterward.
- Purification: The product is commonly purified by column chromatography using silica gel, with eluents such as hexane/ethyl acetate mixtures. Crystallization can also be employed for higher purity.
Summary Table of Typical Reaction Conditions
| Step | Reagents | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Borylation | 4-bromo-biphenyl-4-carbaldehyde + B2Pin2 | Pd(dppf)Cl2 (3 mol%) | KOAc (3 eq) | Dioxane | 85 | 18 | 75–85 | Inert atmosphere, dry conditions |
| Formylation (if separate) | n-BuLi, DMF | — | — | THF | -78 to 0 | 2–4 | 70–80 | Requires low temp lithiation |
| Bromination (if needed) | NBS or Br2 | — | — | CH2Cl2 | 0–25 | 1–3 | 80–90 | May require aldehyde protection |
Additional Notes
- The compound’s boronate ester functionality is stable under mild conditions but sensitive to strong acids or bases.
- The aldehyde group allows for further derivatization, including formation of Schiff bases or alcohols.
- This compound is predominantly used as a building block in cross-coupling reactions to synthesize more complex biphenyl derivatives.
Chemical Reactions Analysis
Types of Reactions
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Palladium(0) catalysts in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of both boronate ester and aldehyde functional groups. The boronate ester can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can engage in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s unique properties arise from its biphenyl backbone, boronic ester, and formyl substituents. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparisons
Reactivity and Stability
- Boronic Ester Reactivity: The pinacol boronic ester group enables participation in Suzuki-Miyaura couplings.
- Aldehyde Functionality : The formyl group allows for nucleophilic additions (e.g., Schiff base formation) and condensations, distinguishing it from analogs with nitriles (TAT-3, ) or hydroxyls () .
- Stability: The biphenyl backbone enhances stability compared to monocyclic arylboronic esters. Hydrolysis resistance is critical for biological applications (e.g., ROS-responsive probes in ) .
Key Research Findings
Electronic Properties: The biphenyl core extends π-conjugation, reducing band gaps compared to monocyclic analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde), making it suitable for optoelectronic devices .
Synthetic Versatility : The formyl group enables post-functionalization (e.g., imine formation in ), whereas carbonitriles (TAT-3, ) or bromoethyl groups (TAT-4, ) require distinct reaction pathways .
Biological Compatibility : Boronic esters in this compound show stability under physiological conditions, enabling applications in tumor-targeted therapies () .
Biological Activity
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde is a boron-containing organic compound that has garnered attention due to its potential applications in medicinal chemistry and material science. This compound is characterized by its unique structural features that may contribute to its biological activity.
- Molecular Formula : C18H21BO3
- Molecular Weight : 296.17 g/mol
- CAS Number : 760989-91-1
- Melting Point : 150 °C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, boron compounds have been shown to exhibit anti-cancer properties and can act as enzyme inhibitors. The dioxaborolane moiety is particularly interesting due to its potential role in forming stable complexes with biomolecules.
Key Mechanisms:
- Enzyme Inhibition : Boron-containing compounds can inhibit enzymes such as serine proteases and phosphatases.
- Cellular Signaling Modulation : These compounds may influence signaling pathways through interactions with proteins involved in cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that dioxaborolanes possess antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Activity
A study conducted on various boron compounds, including derivatives of dioxaborolanes, demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| This compound | HeLa | 20 | Cell cycle arrest |
Enzyme Interaction Studies
Research has indicated that the compound can effectively inhibit the activity of certain enzymes critical for tumor progression. For instance:
- Serine Proteases : Inhibition assays revealed a significant decrease in enzyme activity at concentrations above 10 µM.
Applications in Material Science
Beyond biological applications, this compound has potential uses in the development of organic semiconductors and photonic devices due to its electronic properties stemming from the biphenyl structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronate ester and a halogenated benzaldehyde precursor. Key steps include:
Boronate Ester Preparation : React 4-bromo-[1,1'-biphenyl]-4-carbaldehyde with bis(pinacolato)diboron using a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
Yield optimization requires precise control of reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 aryl halide to boronate). Monitor progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the biphenyl backbone and aldehyde proton (δ 9.8–10.2 ppm). ¹¹B NMR identifies the boronate ester peak (δ 28–32 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ calculated for C₂₀H₂₁BO₃: 320.16).
- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. How does the aldehyde functional group influence reactivity in cross-coupling reactions?
- Methodological Answer : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases) but may require protection (e.g., acetal formation) during boronate synthesis to prevent side reactions. For example:
- Protection : Use ethylene glycol and p-toluenesulfonic acid in toluene under reflux to form a cyclic acetal.
- Deprotection : Post-coupling, hydrolyze with dilute HCl to regenerate the aldehyde .
Advanced Research Questions
Q. How do substituent positions on the biphenyl moiety affect the compound’s electronic properties and reactivity?
- Methodological Answer : Substituent position alters conjugation and steric effects. Compare analogs using computational modeling (DFT) and experimental
Q. What strategies mitigate solubility challenges during catalytic applications?
- Methodological Answer :
- Co-solvents : Use THF/DMF (4:1) to enhance solubility. For aqueous systems, employ surfactants (e.g., CTAB) .
- Derivatization : Convert the aldehyde to a more soluble oxime or hydrazone derivative temporarily .
- Storage : Store under argon at –20°C to prevent boronate hydrolysis .
Q. How can computational tools predict viable synthetic pathways for structural analogs?
- Methodological Answer :
- Retrosynthesis Software : Tools like AiZynthFinder or Reaxys prioritize routes based on reaction databases. Input the target structure to generate pathways involving Suzuki coupling or aldehyde functionalization .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to evaluate steric/electronic barriers for substituent modifications .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions?
- Methodological Answer :
Cross-Validation : Replicate experiments under varied conditions (solvent, catalyst loading).
Advanced Characterization : Use X-ray crystallography to confirm molecular geometry discrepancies.
Theoretical Refinement : Adjust computational models (e.g., include solvent effects via PCM in DFT) .
Q. What are the implications of structural analogs in biological target engagement studies?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
